molecular formula C16H13NO2 B12966923 Methyl 2-phenyl-1H-indole-7-carboxylate

Methyl 2-phenyl-1H-indole-7-carboxylate

Cat. No.: B12966923
M. Wt: 251.28 g/mol
InChI Key: VIJNAIKIIKZEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-phenyl-1H-indole-7-carboxylate is a synthetic indole derivative provided for research and development purposes. This compound is part of the 2-phenylindole class, which serves as a key scaffold and intermediate in the synthesis of dyes, pigments, and various pharmacologically active molecules . The indole core structure is a privileged motif in medicinal chemistry, frequently found in compounds with a broad spectrum of biological activities . Researchers value such indole derivatives for their potential in designing and developing new therapeutic agents, as similar structures have been investigated for applications including antimicrobial and anticancer activities . The specific substitution pattern of a phenyl group at the 2-position and a methyl ester at the 7-position makes this compound a valuable building block for further chemical modifications and structure-activity relationship (SAR) studies in drug discovery. This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 2-phenyl-1H-indole-7-carboxylate

InChI

InChI=1S/C16H13NO2/c1-19-16(18)13-9-5-8-12-10-14(17-15(12)13)11-6-3-2-4-7-11/h2-10,17H,1H3

InChI Key

VIJNAIKIIKZEOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC(=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 2-phenyl-1H-indole-7-carboxylate, often involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction provides 2-(2-nitrophenyl)acrylate in good yield. Further steps may involve cyclization and functional group modifications to achieve the desired indole derivative.

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions. Continuous flow reactors and automated systems may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-1H-indole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl 2-phenyl-1H-indole-7-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-phenyl-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The phenyl group at C-2 in the target compound may complicate synthesis due to steric hindrance, unlike methoxy or methyl substituents in analogs .
  • Bioactivity : Indole esters generally exhibit better membrane permeability than carboxylic acids, suggesting enhanced bioavailability for the target compound .
  • Spectroscopic Identification : ¹³C-NMR and HRMS data (e.g., ) are critical for distinguishing substituent effects in indole derivatives .

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